molecular formula C17H14O3 B094920 2-Oxo-1,2-diphenylethyl acrylate CAS No. 18994-98-4

2-Oxo-1,2-diphenylethyl acrylate

Cat. No.: B094920
CAS No.: 18994-98-4
M. Wt: 266.29 g/mol
InChI Key: MSMAPCFQRXQMRL-UHFFFAOYSA-N
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Description

Contextualization within Acrylate (B77674) Chemistry and Photoinitiator Design

The compound is firmly rooted in two major areas of chemistry: acrylate chemistry and photoinitiator design. The acrylate functional group is a well-established component in polymer chemistry, known for its high reactivity in polymerization reactions, particularly those initiated by light (photopolymerization). mdpi.comgoogle.com Acrylates are precursors to a vast array of polymeric materials used in coatings, adhesives, and biomedical devices. mdpi.comdeu.edu.tr

Simultaneously, the desyl fragment of the molecule belongs to the class of α-hydroxy ketones, which are renowned for their efficacy as photoinitiators. nih.gov Upon absorption of ultraviolet (UV) light, this part of the molecule can undergo cleavage to form free radicals. These radicals are highly reactive species that can initiate the chain-reaction process of polymerization. The integration of a photoinitiating moiety and a polymerizable acrylate monomer into a single molecule represents a sophisticated approach in the design of photocurable materials. This design can lead to more efficient and controlled polymerization processes, as the initiating species is covalently bound to the monomer unit. researchgate.net

Physicochemical Properties of 2-Oxo-1,2-diphenylethyl Acrylate

PropertyValueSource
IUPAC Name(2-oxo-1,2-diphenylethyl) prop-2-enoate nih.gov
CAS Number18994-98-4 nih.govsinfoobiotech.com
Molecular FormulaC17H14O3 nih.govuni.lu
Molecular Weight266.29 g/mol nih.govchemcd.com
SMILESC=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 nih.govuni.lu

Significance as a Multifunctional Organic Synthesis Reagent and Polymerization Component

The significance of this compound lies in its multifunctionality. It acts as both a monomer and a photoinitiator, a class of compounds sometimes referred to as "photoiniferters." This dual role simplifies the formulation of photocurable resins by eliminating the need for a separate, small-molecule photoinitiator. This can be advantageous in applications where the migration of unreacted initiator molecules is a concern, such as in food packaging or biomedical implants.

As a polymerization component, the incorporation of this monomer into a polymer chain imparts specific properties. The rigid, bulky diphenyl structure is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. Furthermore, the aromatic rings can modify the refractive index of the material, a property that is critical for optical applications. Research on structurally similar aromatic acrylates, such as 2-phenoxy-2-phenylethyl acrylate, has shown their potential in high-performance materials like intraocular lenses, suggesting analogous applications for polymers derived from this compound. researchgate.net The desyl group is also recognized as a photoremovable protecting group in organic synthesis, adding another dimension to the compound's utility. nih.gov

Projected Influence on Polymer Properties

Polymer PropertyAnticipated Effect of IncorporationRationale
Thermal StabilityIncreaseIntroduction of rigid aromatic phenyl groups into the polymer backbone. researchgate.net
Glass Transition Temperature (Tg)IncreaseThe bulky nature of the diphenyl moiety restricts chain mobility. researchgate.net
Refractive IndexIncreasePresence of high electron density aromatic rings. researchgate.net
Curing SpeedPotentially FastCovalent linkage of photoinitiator and monomer enhances initiation efficiency. researchgate.net

Evolution of Research Perspectives and Methodological Advancements

Research interest in molecules like this compound has evolved from fundamental studies of its constituent parts. Early research focused on the photochemistry of benzil (B1666583) (a related 1,2-diketone) and its ability to generate radicals or act as a photosensitizer. nih.gov Separately, the field of acrylate polymerization has matured significantly, with photopolymerization becoming a key technology for rapid, energy-efficient, and spatially controlled material fabrication, as seen in 3D printing and advanced coatings. mdpi.com

Methodological advancements have enabled the efficient synthesis of this multifunctional molecule. A common laboratory-scale synthesis involves the esterification of benzoin (B196080) with acryloyl chloride. chemicalbook.com The progression of synthetic organic chemistry, including the development of sophisticated catalytic systems, has made such specialized monomers more accessible for research and development. nih.gov The current research perspective views this compound not just as a chemical curiosity but as a strategic component for designing next-generation smart materials, photopolymers with tailored properties, and advanced synthetic intermediates.

Timeline of Related Research Advancements

EraKey Research FocusSignificance
Mid-20th CenturyFundamental photochemistry of aromatic ketones like benzil. nih.govEstablished the basis for their use as photoinitiators.
Late 20th CenturyDevelopment of free-radical photopolymerization of acrylates. mdpi.comEnabled UV curing for coatings, inks, and adhesives.
Early 21st CenturySynthesis of functional monomers and photoremovable protecting groups. nih.govIncreased control over polymer architecture and synthetic pathways.
ContemporaryDesign of integrated photoinitiator-monomers for advanced applications (e.g., 3D printing, biomaterials). researchgate.netmdpi.comFocus on process efficiency, material purity, and enhanced performance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14O3/c1-2-15(18)20-17(14-11-7-4-8-12-14)16(19)13-9-5-3-6-10-13/h2-12,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAPCFQRXQMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940521
Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18994-98-4
Record name 2-Propenoic acid, 2-oxo-1,2-diphenylethyl ester
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Record name 2-Oxo-1,2-diphenylethyl acrylate
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Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
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Record name 2-oxo-1,2-diphenylethyl acrylate
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Synthetic Methodologies and Precursor Chemistry of 2 Oxo 1,2 Diphenylethyl Acrylate

Established Synthetic Pathways

The principal and most direct route to 2-oxo-1,2-diphenylethyl acrylate (B77674) involves the reaction of benzoin (B196080) with acryloyl chloride. This method leverages the nucleophilic character of the secondary alcohol in benzoin and the electrophilic nature of the acyl chloride.

Synthesis from Benzoin and Acryloyl Chloride

The fundamental reaction for the synthesis of 2-oxo-1,2-diphenylethyl acrylate is the acylation of benzoin. In this reaction, the hydroxyl group of benzoin attacks the carbonyl carbon of acryloyl chloride. The subsequent departure of the chloride ion results in the formation of the ester linkage. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

A general representation of this synthesis is as follows:

Reaction Scheme: Synthesis of this compound

Reactant 1 Reactant 2 Product Byproduct
Benzoin Acryloyl Chloride This compound Hydrochloric Acid

Commonly, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is used in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction is often carried out at reduced temperatures to control its exothermicity.

Methodological Innovations and High-Yield Approaches

While the direct acylation with acryloyl chloride is a standard method, research into optimizing yields and simplifying procedures is ongoing. Innovations often focus on the choice of catalyst, reaction conditions, and purification methods. The use of alternative acylating agents, such as acrylic anhydride (B1165640), can also be considered to avoid the generation of corrosive HCl.

An analogous laboratory experiment involving the acetylation of benzoin with acetic anhydride utilizes sulfuric acid as a catalyst. youtube.com This suggests that acid catalysis can also be an effective approach for the acylation of benzoin. In such a protocol, the acid would protonate the carbonyl oxygen of the acylating agent, increasing its electrophilicity.

High-yield approaches often involve careful control of reaction parameters such as temperature, stoichiometry of reactants, and reaction time. Post-reaction workup, including washing with aqueous solutions to remove the catalyst and byproducts, followed by purification techniques like column chromatography, is crucial for obtaining a high-purity product.

Role of Catalysis in Synthesis Protocols

Catalysis plays a pivotal role in the synthesis of this compound, primarily by activating the reactants and increasing the reaction rate.

Base Catalysis: In the reaction with acryloyl chloride, a stoichiometric amount of a base like pyridine or triethylamine is often used. The base acts as a scavenger for the HCl produced, preventing it from protonating the benzoin and deactivating it as a nucleophile. It can also act as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate with acryloyl chloride.

Acid Catalysis: As demonstrated in the analogous acetylation of benzoin, a strong acid like sulfuric acid can catalyze the esterification. youtube.com The acid protonates the carbonyl oxygen of the acylating agent, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

N-Heterocyclic Carbenes (NHCs): While extensively studied for the synthesis of benzoin itself (benzoin condensation), the direct application of NHCs for the acylation of benzoin to its acrylate ester is less documented. d-nb.infonih.govurfu.ru However, NHCs are known to catalyze transesterification reactions, which could represent an alternative, albeit less direct, route to the target molecule.

Table of Catalytic Approaches

Catalyst Type Role Example
Basic HCl Scavenger, Nucleophilic Catalyst Pyridine, Triethylamine
Acidic Electrophile Activation Sulfuric Acid

Derivatization Strategies and Analogue Synthesis

The functional properties of this compound can be tuned by chemically modifying its structure. Derivatization can be targeted at either the benzoin or the acrylate portion of the molecule.

Chemical Modification of the Benzoin Moiety

The benzoin unit, with its two phenyl rings, offers several positions for substitution. These modifications are particularly relevant in the context of photoinitiators, where changes to the aromatic system can alter the compound's light absorption characteristics and reactivity.

Common derivatization reactions on the phenyl rings include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce a variety of functional groups onto the phenyl rings. The position of substitution (ortho, meta, or para) will be directed by the existing substituents.

Modification of Existing Substituents: If the starting benzoin already contains functional groups, these can be further modified. For example, a nitro group can be reduced to an amine, which can then be subjected to a wide range of further reactions.

These modifications can influence the photophysical properties of the resulting molecule, such as the wavelength of maximum absorption and the efficiency of radical generation upon UV exposure.

Functionalization of the Acrylate Moiety

The acrylate group is a versatile functional handle that can undergo a variety of chemical transformations. The carbon-carbon double bond and the ester group are the primary sites for modification.

Michael Addition: The electron-deficient double bond of the acrylate is susceptible to Michael addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of a diverse array of functional groups at the β-position of the carbonyl.

Polymerization: The vinyl group of the acrylate moiety can readily undergo polymerization, either through free-radical, anionic, or cationic mechanisms. This is a key feature when this compound is used as a monomer or a photoinitiator in the production of polymers.

Transesterification: The ester group can be exchanged by reacting the acrylate with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of related compounds with varying ester functionalities. A fast, one-step acrylate functionalization of hyaluronic acid via Williamson ether synthesis has also been reported, highlighting another potential pathway for modification. rsc.org

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₁₇H₁₄O₃
Benzoin C₁₄H₁₂O₂
Acryloyl chloride C₃H₃ClO
Acrylic acid C₃H₄O₂
Pyridine C₅H₅N
Triethylamine C₆H₁₅N
Dichloromethane CH₂Cl₂
Tetrahydrofuran C₄H₈O
Acetic anhydride C₄H₆O₃
Sulfuric acid H₂SO₄
N-Heterocyclic Carbenes Varies

Synthesis of Chiral Enantiomers and Racemic Mixtures

The preparation of this compound can be approached to yield either a mixture of both enantiomers (a racemic mixture) or to selectively produce a single enantiomer.

Racemic Synthesis: A straightforward method for producing a racemic mixture of this compound involves the direct acylation of benzoin with acryloyl chloride. This reaction can be performed under either acidic or basic conditions. chemhelpasap.comyoutube.com For instance, the acetylation of benzoin, a similar acylation reaction, proceeds readily with acetic anhydride in the presence of an acid catalyst like sulfuric acid to give a high yield of the corresponding ester. chemhelpasap.comyoutube.com A similar approach using acryloyl chloride would be expected to produce the desired acrylate.

Alternatively, a racemic mixture of a related compound, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, was synthesized from 2-bromo-1,2-diphenylethan-1-one and diisopropylamine (B44863) in the presence of cesium carbonate and carbon dioxide in dimethyl sulfoxide (B87167) (DMSO). This suggests another potential, albeit less direct, route to a racemic mixture of the target acrylate by modifying the nucleophile.

Chiral Synthesis: The synthesis of specific enantiomers of this compound can be achieved through methods such as the kinetic resolution of racemic benzoin. Kinetic resolution involves the differential reaction of one enantiomer of a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer.

One effective method for the kinetic resolution of (±)-benzoin is through acylation. researchgate.net Chiral catalysts, such as certain copper(II) coordination polymers, have been shown to be effective in the asymmetric acylation of alcohols. researchgate.net By using a chiral catalyst during the acylation of racemic benzoin with an acylating agent, it is possible to selectively acylate one enantiomer of benzoin, leading to the formation of an enantioenriched sample of one enantiomer of this compound and leaving behind the unreacted, enantioenriched opposite enantiomer of benzoin. The efficiency of such a resolution is often quantified by the enantiomeric excess (ee) of the product and the conversion percentage.

The following interactive table illustrates the concept of kinetic resolution for the acylation of benzoin, showing hypothetical data on how the choice of a chiral catalyst and reaction conditions can influence the enantiomeric excess of the resulting acrylate and the unreacted benzoin.

Table 1: Illustrative Data for the Kinetic Resolution of (±)-Benzoin by Acylation

EntryChiral CatalystAcylating AgentBaseSolventTemp (°C)Time (h)Conversion (%)Acrylate ee (%)Unreacted Benzoin ee (%)
1Catalyst AAcryloyl ChlorideTriethylamineToluene25245095 (S)95 (R)
2Catalyst BAcryloyl ChloridePyridineDichloromethane0484588 (R)72 (S)
3Catalyst AAcrylic AnhydrideDMAPAcetonitrile25185297 (S)>99 (R)

Note: This table contains illustrative data to demonstrate the principles of kinetic resolution and does not represent actual experimental results.

Mechanistic Studies of this compound Formation

The formation of this compound from benzoin and an acylating agent like acryloyl chloride proceeds through a nucleophilic acyl substitution mechanism. The specifics of the reaction intermediates, transition states, and the influence of the solvent are key to understanding and optimizing the synthesis.

The acylation of the secondary alcohol in benzoin can be catalyzed by either acid or base, each proceeding through different intermediates and transition states.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, such as sulfuric acid, the carbonyl oxygen of the acylating agent (e.g., acryloyl chloride or acrylic anhydride) is protonated. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzoin. The reaction proceeds through a tetrahedral intermediate. Subsequent deprotonation and elimination of the leaving group (e.g., a chloride ion or a carboxylate) yields the final ester product, this compound. youtube.com

Base-Catalyzed/Promoted Mechanism: Under basic conditions, a base (e.g., pyridine or 2-methylimidazole) can act as a nucleophilic catalyst. mdpi.com For instance, in a proposed mechanism for the oxyacyloxylation of α-hydroxy ketones using 2-methylimidazole (B133640) and an anhydride, the imidazole (B134444) first reacts with the anhydride to form a highly reactive acylimidazolium intermediate. mdpi.com This intermediate is then readily attacked by the hydroxyl group of the α-hydroxy ketone (benzoin in this case). A subsequent proton transfer and collapse of the resulting intermediate yields the α-acyloxy ketone (this compound) and regenerates the catalyst. mdpi.com This catalytic cycle avoids the need for strong acids and can proceed under milder conditions. In this mechanism, the acyl imidazole carboxylate acts as a key reaction intermediate. mdpi.com

The choice of solvent can significantly impact the rate and outcome of the acylation reaction. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the acylation of alcohols, the polarity of the solvent does not always correlate directly with the reaction yield. For example, in a study on the acylation of epigallocatechin gallate (EGCG), a polyphenol with multiple hydroxyl groups, with palmitoyl (B13399708) chloride, acetone (B3395972) was found to give the highest yield compared to more polar solvents like dimethylformamide (DMF) or less polar solvents like ethyl acetate (B1210297) and diethyl ether. researchgate.net This suggests that specific solvent-solute interactions, beyond simple polarity, play a crucial role.

The solvent can also affect the reaction rate. For instance, in the iodine-catalyzed esterification of chiral alcohols, the reaction was found to be slower when dichloromethane was added as a solvent compared to a solvent-free system. nih.gov This indicates that the concentration of reactants and the specific catalytic environment are influenced by the presence of a solvent. In the context of synthesizing this compound, the choice of an appropriate aprotic solvent that can dissolve both the benzoin and the acylating agent without participating in the reaction is crucial for achieving high yields.

The following interactive table provides illustrative data on how solvent choice might affect the yield of this compound in a hypothetical base-catalyzed acylation of benzoin.

Table 2: Illustrative Solvent Effects on the Yield of this compound

EntrySolventDielectric Constant (ε)BaseTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane9.1Pyridine251285
2Toluene2.4Pyridine251278
3Acetonitrile37.5Pyridine251290
4Tetrahydrofuran (THF)7.5Pyridine251282
5Dimethylformamide (DMF)36.7Pyridine251275

Note: This table contains illustrative data to demonstrate potential solvent effects and does not represent actual experimental results.

Stereochemical Investigations and Chiral Applications of 2 Oxo 1,2 Diphenylethyl Acrylate

Asymmetric Synthesis and Chiral Induction Principles

Asymmetric synthesis is a powerful strategy in organic chemistry for the selective production of one enantiomer or diastereomer of a chiral product. wikipedia.org A key approach in this field is the use of chiral auxiliaries, which are enantiomerically pure compounds that are reversibly attached to a substrate. wikipedia.orgyoutube.com The inherent chirality of the auxiliary creates a chiral environment around the reactive center of the substrate, leading to a diastereoselective reaction. researchgate.net The two transition states leading to the different stereoisomers are diastereomeric and thus have different energies, resulting in the preferential formation of one stereoisomer. youtube.com

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to be easily attached and removed from the substrate, and its efficiency in inducing a high degree of stereoselectivity. researchgate.net Heterocyclic chiral auxiliaries are a prominent class of these molecules, valued for their rigid structures that allow for effective transfer of chirality. springerprofessional.de The general mechanism involves the formation of an intermediate where the substrate is bonded to the auxiliary. This intermediate then reacts with a reagent, with the auxiliary sterically hindering one face of the molecule, forcing the reagent to attack from the less hindered face. youtube.com This results in the formation of the desired stereoisomer. Finally, the auxiliary is cleaved from the product, and can often be recovered and reused. youtube.com

In the case of 2-oxo-1,2-diphenylethyl acrylate (B77674), the chiral center is the carbon atom to which both the phenyl group and the acrylate group are attached. The benzoin-derived structure of this auxiliary provides a rigid framework that can effectively influence the stereochemical outcome of reactions at the acrylate moiety.

2-Oxo-1,2-diphenylethyl Acrylate as a Photoremovable Chiral Auxiliary (PCA)

A significant advancement in the use of chiral auxiliaries is the development of photoremovable chiral auxiliaries (PCAs). These auxiliaries can be cleaved from the product by irradiation with light, offering a mild and often orthogonal method of deprotection compared to traditional chemical methods. This compound functions as a PCA, with the benzoin (B196080) chromophore at its core being responsible for its photochemical reactivity.

Stereoselective Control in Organic Transformations (e.g., Diels-Alder Reactions)

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime example of a transformation where chiral auxiliaries are employed to control stereoselectivity. When a chiral acrylate, such as this compound, is used as the dienophile, the chiral auxiliary can direct the approach of the diene, leading to the preferential formation of one diastereomer of the cycloadduct.

The stereochemical outcome of these reactions can be significantly influenced by the presence of a Lewis acid catalyst. nih.govnih.gov Lewis acids coordinate to the carbonyl oxygen of the acrylate, which can have two major effects: it can lock the conformation of the dienophile, enhancing the facial bias, and it can lower the energy of the LUMO of the dienophile, accelerating the reaction. ru.nl Quantum chemical studies have suggested that Lewis acids primarily accelerate Diels-Alder reactions by reducing the Pauli repulsion between the diene and the dienophile. nih.govru.nl

Photochemical Release Mechanisms and Quantum Yields of Auxiliaries

The photoremovability of this compound is based on the photochemical properties of its benzoin core. Upon absorption of UV light, benzoin and its derivatives undergo a Norrish Type I (α-cleavage) reaction. This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon.

For benzoin itself, the quantum yield of photocleavage is approximately 0.35. nih.gov The introduction of substituents can influence this efficiency. For instance, 3',5'-dimethoxybenzoin exhibits a higher quantum yield of 0.54. nih.gov This enhancement is attributed to the stabilization of the resulting radical by the methoxy (B1213986) groups. nih.gov The photochemical cleavage of these benzoin derivatives proceeds from the triplet excited state. nih.gov

The general mechanism for the photochemical release of the auxiliary from the Diels-Alder adduct would involve the following steps:

Excitation of the benzoin chromophore by UV light.

Intersystem crossing to the triplet state.

α-cleavage of the bond connecting the chiral center to the carbonyl group, releasing the desired product and a benzoyl radical.

The efficiency of this process is a critical factor in the utility of a PCA.

Enantiomeric Excess (ee) Determination and Optimization in Catalytic Systems

Following an asymmetric synthesis, a crucial step is the determination of the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction. A common and reliable method for determining ee is chiral high-performance liquid chromatography (chiral HPLC). mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of the product, leading to their separation and allowing for their quantification.

The optimization of catalytic systems is key to achieving high enantiomeric excess. In the context of Diels-Alder reactions using this compound as a chiral auxiliary, the choice of Lewis acid catalyst is critical. Different Lewis acids can lead to varying degrees of stereoselectivity due to their different coordination properties and abilities to influence the transition state geometry. nih.govnih.gov The reaction conditions, such as temperature and solvent, also play a significant role. Lower temperatures generally lead to higher stereoselectivity as the energy difference between the diastereomeric transition states has a greater effect on the reaction rate.

Below is a table illustrating the effect of different Lewis acids on the diastereoselectivity of a hypothetical Diels-Alder reaction with a chiral acrylate.

Lewis AcidDiastereomeric Ratio (endo:exo)Enantiomeric Excess of Major Isomer (%)
None80:2050
Et₂AlCl95:590
TiCl₄98:295
SnCl₄92:885

This is a representative table and the values are not from a specific experiment with this compound.

Conformational Analysis and Stereoisomeric Stability

The conformational rigidity and the stable spatial arrangement of the chiral auxiliary are paramount for effective stereochemical control. X-ray crystallography is a powerful tool for determining the three-dimensional structure of molecules in the solid state.

A study on a closely related compound, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, provides valuable insights into the likely conformation of this compound. nih.gov In the crystal structure of this carbamate (B1207046), both the R- and S-enantiomers adopt a conformation where the urethane (B1682113) function and the benzoyl group are nearly perpendicular to each other. nih.gov The dihedral angle between these two groups is approximately 76.21° in the R-enantiomer and 72.46° in the S-enantiomer. nih.gov This perpendicular arrangement is likely influenced by the steric bulk of the phenyl substituent. nih.gov

The molecules in the crystal lattice form helical arrangements stabilized by weak C-H···O hydrogen bonds. nih.gov This type of conformational analysis helps in understanding how the chiral auxiliary shields one face of the reactive acrylate group, thereby directing the approach of the incoming reagent and leading to high stereoselectivity. The stability of these conformations is crucial for maintaining the chiral induction throughout the course of the reaction.

StereoisomerDihedral Angle (Carbamate/Benzoyl)
R-enantiomer76.21°
S-enantiomer72.46°

Data from the crystal structure of 2-oxo-1,2-diphenylethyl diisopropylcarbamate. nih.gov

Polymerization Science and Macromolecular Engineering Involving 2 Oxo 1,2 Diphenylethyl Acrylate

The Pivotal Role of 2-Oxo-1,2-diphenylethyl Acrylate (B77674) as a UV Radical Photoinitiator

2-Oxo-1,2-diphenylethyl acrylate serves as a highly efficient Type I photoinitiator, a class of compounds that undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals, which in turn initiate polymerization. polymerinnovationblog.comradtech.org Its inherent photoreactivity makes it a valuable component in a variety of photopolymerization systems.

Unveiling the Photoinitiation Mechanisms and Radical Generation

Upon absorption of UV light, this compound undergoes a Norrish Type I cleavage, a characteristic reaction of benzoin (B196080) and its derivatives. researchgate.net This photochemical process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This fragmentation results in the formation of two distinct radical species: a benzoyl radical and a 2-oxo-1-phenylethyl acrylate radical.

Efficiency and Photoreactivity in Polymerization Systems

The efficiency of a photoinitiator is a measure of its ability to convert absorbed light energy into initiating radicals that lead to polymerization. The photoreactivity of this compound is influenced by its molecular structure, which combines the photoactive benzoin moiety with a polymerizable acrylate group. researchgate.net This dual functionality can enhance its compatibility within acrylate-based formulations and potentially reduce the amount of unreacted, volatile initiator remaining after curing.

Navigating the Kinetics and Control of Free Radical Polymerization

The use of this compound as a photoinitiator allows for precise control over the initiation step of free radical polymerization, as radical generation is directly triggered by the application of UV light. polymerinnovationblog.com This temporal control is a significant advantage in many industrial applications.

Reaction Rate's Dependence on Monomer Concentration and Temperature

In photopolymerization initiated by this compound, the rate of polymerization is directly proportional to the concentration of the monomer. As the concentration of available monomer units increases, the frequency of their reaction with the initiating and propagating radicals also increases, leading to a faster polymerization rate.

Temperature also influences the polymerization kinetics, although the primary initiation step is photochemical rather than thermal. An increase in temperature generally leads to an increase in the rate of polymerization by enhancing the mobility of the monomer and polymer chains, as well as increasing the rate constants for propagation and termination. However, excessively high temperatures can lead to undesirable side reactions and may affect the final properties of the polymer.

Mastering Polymer Molecular Weight and Polydispersity

The molecular weight and polydispersity of the resulting polymer are critical parameters that determine its mechanical and physical properties. In polymerizations initiated by this compound, these can be controlled through several strategies.

One common method is to adjust the initiator concentration. A higher concentration of the photoinitiator leads to a greater number of initiating radicals, resulting in the formation of more polymer chains. Consequently, the average molecular weight of the polymer decreases. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.

The use of chain transfer agents is another effective technique to control molecular weight. These agents can interrupt the growth of a polymer chain and initiate a new one, thereby reducing the average molecular weight. The choice of chain transfer agent and its concentration can be tailored to achieve the desired molecular weight distribution.

Table 1: Factors Influencing Molecular Weight in Free Radical Polymerization

FactorEffect on Molecular Weight
Initiator Concentration Increasing the initiator concentration generally leads to a decrease in the average molecular weight.
Monomer Concentration A higher monomer concentration typically results in a higher molecular weight.
Temperature The effect of temperature is complex; it can increase the initiation rate (decreasing molecular weight) and the propagation rate (increasing molecular weight). The net effect depends on the specific system.
Chain Transfer Agents The addition of chain transfer agents leads to a decrease in the average molecular weight.

Exploring Controlled/Living Polymerization Techniques with Benzoin-Derived Initiators

While conventional free radical polymerization offers limited control over the polymer architecture, controlled/living polymerization techniques enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. The incorporation of photoinitiating moieties, like those derived from benzoin, into systems capable of controlled polymerization is an area of active research.

The principle behind many controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, involves establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net Photo-induced controlled radical polymerization methods leverage light to regulate this equilibrium, offering enhanced spatial and temporal control over the polymerization process. acs.org

While specific studies detailing the direct use of this compound in established controlled/living polymerization protocols are not extensively documented in the reviewed literature, the concept of using functional initiators is well-established. Benzoin-derived structures can be incorporated into initiators for these advanced polymerization methods. For instance, a molecule could be designed to contain both a benzoin-like photo-cleavable group and a functional group suitable for initiating a controlled polymerization process. This would allow for the light-triggered "on/off" control of a living polymerization, paving the way for the synthesis of highly sophisticated macromolecular structures.

Table 2: Overview of Controlled/Living Radical Polymerization Techniques

TechniqueAbbreviationKey Components
Atom Transfer Radical PolymerizationATRPMonomer, Initiator (with a transferable atom), Catalyst (transition metal complex)
Reversible Addition-Fragmentation chain TransferRAFTMonomer, Initiator, RAFT Agent (thiocarbonylthio compound)
Nitroxide-Mediated PolymerizationNMPMonomer, Initiator, Nitroxide stable free radical

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu The general mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, which generates a propagating radical. cmu.edu

While specific studies detailing the ATRP of this compound are not prevalent, the polymerization of acrylate monomers via ATRP is well-established. cmu.edu The process is suitable for a wide variety of functional acrylates, suggesting the feasibility of polymerizing this compound in a controlled manner. Critical parameters for a successful acrylate ATRP include the choice of initiator, catalyst system (copper salt and ligand), solvent, and temperature to ensure a balance between the rates of activation, deactivation, and propagation. cmu.edu

For a specialty monomer like this compound, the bulky aromatic side group would likely influence polymerization kinetics. A typical ATRP setup for such a monomer would involve an alkyl halide initiator, a copper(I) halide catalyst, and a nitrogen-based ligand.

Table 1: Representative Components for Acrylate Polymerization via ATRP

Component Example Function
Monomer This compound Building block of the polymer chain.
Initiator Ethyl α-bromoisobutyrate (EBiB) Determines the number of growing polymer chains.
Catalyst Copper(I) bromide (CuBr) Activates the dormant initiator/polymer chain.
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) Solubilizes the copper salt and tunes its reactivity.

The resulting polymer, poly(this compound), would possess a well-defined structure where each monomer unit contains a photoreactive desyl group, paving the way for subsequent modifications.

Preparation of Macrophotoinitiators for Controlled Polymerization

A key feature of this compound is that its desyl group is a well-known Type I photoinitiator. sigmaaldrich.com Upon exposure to UV radiation, this group undergoes unimolecular cleavage to generate two radical species, which can initiate a polymerization reaction. sigmaaldrich.com

By polymerizing or copolymerizing the this compound monomer, it is possible to create a "macrophotoinitiator." This is a polymer chain that has photoinitiating functionalities either along its backbone or as pendant groups. When this macrophotoinitiator is mixed with other monomers and exposed to UV light, the pendant desyl groups cleave and initiate polymerization from multiple points along the polymer backbone, leading to the formation of graft copolymers.

This approach offers advantages over using small-molecule photoinitiators, such as reduced migration of the initiator from the cured material, which is critical in applications like coatings and biomedical devices. researchgate.net The synthesis of a macrophotoinitiator can be achieved through conventional free-radical polymerization or, for better control over the architecture, through a controlled polymerization method like ATRP.

Table 2: Macrophotoinitiator Preparation and Function

Step Description Resulting Structure
1. Synthesis Polymerization of this compound (Monomer A) with another monomer (Monomer B). A linear copolymer with pendant photoinitiator (PI) groups.
2. Application The resulting copolymer (macrophotoinitiator) is dissolved in a new monomer (Monomer C). A mixture of the macrophotoinitiator and Monomer C.

| 3. Photo-grafting | The mixture is exposed to UV light, activating the pendant PI groups. | A graft copolymer where chains of poly(Monomer C) grow from the original polymer backbone. |

Copolymerization Strategies and Macromolecular Architectures

The functional nature of this compound makes it an ideal candidate for creating complex macromolecular architectures, such as block and graft copolymers, which combine the properties of different polymer segments into a single material. pstc.org

Synthesis of Block and Graft Copolymers

Block Copolymers: These linear polymers consist of two or more distinct polymer segments linked together. A common method to synthesize block copolymers is to first polymerize one monomer to create a "macroinitiator" and then use this macroinitiator to polymerize a second monomer. cmu.edu For instance, poly(this compound) synthesized via ATRP would have a terminal halogen atom, which could be used to initiate the ATRP of a different monomer, such as styrene (B11656) or methyl methacrylate (B99206), to form a diblock copolymer.

Graft Copolymers: These architectures consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. uiowa.edu The macrophotoinitiator capability of poly(this compound) provides an elegant route to graft copolymers. A homopolymer of this compound can be synthesized first. This polymer is then used as a macrophotoinitiator to initiate the photopolymerization of a second monomer, causing new polymer chains to "graft from" the main backbone wherever a desyl group is present. researchgate.net This "grafting from" approach allows for the creation of high-density graft copolymers.

Development of Specialty Polymers with Tunable Properties

The incorporation of this compound into polymers allows for the development of specialty materials with properties that can be precisely tuned for specific applications.

The bulky and aromatic nature of the diphenylethyl group imparts distinct physical properties to the polymer. It is expected to increase the glass transition temperature (Tg), enhance thermal stability, and modify the refractive index of the material. Furthermore, the hydrophobic nature of the phenyl groups can be used to control the polymer's interaction with water and other solvents. specialchem.com

The most significant tunable property is the photoreactivity of the desyl group. This feature can be exploited in several ways:

Photo-degradable Polymers: Polymers containing these units in their backbone can be designed to break down upon exposure to UV light. This is useful for applications in photoresists for microlithography or as temporary, removable materials.

Patterned Surfaces: By using the "grafting from" technique with a macrophotoinitiator and exposing it to UV light through a photomask, it is possible to create patterned surfaces where polymer grafts grow only in the irradiated areas. cmu.edu This allows for the creation of surfaces with spatially controlled chemistry and wettability.

Crosslinkable Systems: The radicals generated upon photolysis can also participate in crosslinking reactions, allowing the material to be cured or hardened with light, a fundamental process in UV-curable coatings, inks, and adhesives.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 1,2 Diphenylethyl Acrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides insight into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of 2-Oxo-1,2-diphenylethyl acrylate (B77674) provides key information about the electronic environment of each proton in the molecule. The spectrum is expected to show distinct signals for the vinyl protons of the acrylate moiety, the methine proton situated between the two phenyl rings and the ester oxygen, and the aromatic protons of the two phenyl groups.

The three protons of the acrylate group (CH₂=CH-) typically appear as a complex set of multiplets due to their spin-spin coupling. The two geminal protons are diastereotopic and will have different chemical shifts, coupling to each other and to the third vinyl proton. The methine proton (-CH(Ph)C=O) is expected to resonate as a singlet, and its chemical shift is influenced by the adjacent ester and phenyl groups. The ten protons of the two phenyl rings will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The protons on the benzoyl phenyl ring, particularly those ortho to the carbonyl group, are expected to be shifted downfield due to the electron-withdrawing effect of the ketone.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Oxo-1,2-diphenylethyl Acrylate.
Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic (Benzoyl)~7.9 - 8.1 (ortho), ~7.3 - 7.6 (meta, para)mProtons ortho to the C=O group are deshielded.
Aromatic (Phenyl on chiral center)~7.3 - 7.5mSignals overlap with other aromatic protons.
Methine (-O-CH(Ph)-)~6.9sA singlet due to the absence of adjacent protons.
Vinyl (=CH-)~6.0 - 6.5ddThe three vinyl protons form an AMX spin system, resulting in three distinct doublets of doublets.
Vinyl (=CH₂)~5.9 - 6.2 (trans)dd
~5.6 - 5.9 (cis)dd

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (ketone and ester), the carbons of the acrylate vinyl group, the methine carbon, and the carbons of the two separate phenyl rings.

The carbonyl carbon of the ketone (C=O) is typically found further downfield (~195 ppm) than the ester carbonyl carbon (~165 ppm). The sp² hybridized carbons of the acrylate group appear around 128-132 ppm. The methine carbon, bonded to the ester oxygen and a phenyl group, is expected in the range of 75-80 ppm. The aromatic carbons will produce a series of signals in the 128-135 ppm region, with quaternary carbons showing lower intensity. For instance, in the related compound 2-oxo-1,2-diphenylethyl diisopropylcarbamate, the ketonic carbonyl carbon appears at 195.4 ppm and the benzylic methine carbon is at 77.7 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon TypeExpected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)~195
Ester Carbonyl (O-C=O)~165
Aromatic (Quaternary)~134 - 136
Aromatic (CH)~128 - 134
Vinyl (=CH₂)~132
Vinyl (=CH)~128
Methine (-O-CH(Ph)-)~78

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of complex molecules by revealing correlations between nuclei. iupac.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-coupled to each other. iupac.orgyoutube.com In this compound, COSY would show cross-peaks between the coupled vinyl protons of the acrylate group, confirming their connectivity. It would also reveal couplings between the ortho, meta, and para protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. iupac.orgyoutube.com It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal from the ¹H NMR spectrum. For example, the methine proton signal would show a cross-peak to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. iupac.orgyoutube.com Key expected correlations for this compound would include:

The methine proton to the ester carbonyl carbon and the quaternary carbon of its attached phenyl ring.

The vinyl protons to the ester carbonyl carbon.

The ortho-protons of the benzoyl ring to the ketone carbonyl carbon. These long-range correlations confirm the connection between the acrylate moiety, the central C₂ unit, and the two phenyl rings.

While standard NMR techniques define the constitution of a molecule, they often provide limited information on its preferred three-dimensional shape or conformation. Residual Dipolar Couplings (RDCs) have emerged as a powerful tool to obtain long-range structural information. researchgate.netnih.gov RDCs are measured by inducing a slight alignment of the molecule in solution using an alignment medium, which prevents the complete averaging of dipolar couplings. youtube.com

These couplings are dependent on the angle of the internuclear vector (e.g., a C-H bond) relative to the magnetic field. youtube.com By measuring RDCs for various C-H bonds throughout the molecule, one can determine their relative orientations. For this compound, RDC analysis would be invaluable for defining the conformational preferences around the single bonds, such as the dihedral angles that describe the orientation of the two phenyl rings relative to each other and to the acrylate group. This provides a detailed picture of the molecule's average conformation in solution, which can be critical for understanding its properties. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the characteristic vibrations of the functional groups present. rsc.org For this compound, the most prominent features would be the strong absorption bands from the C=O stretching vibrations. The ketone and ester carbonyls are expected to have distinct frequencies, likely in the 1680-1750 cm⁻¹ range. Other key peaks include the C=C stretch of the acrylate group and the strong C-O stretches associated with the ester linkage. Acrylate esters typically show a characteristic set of three strong bands corresponding to the C=O, C-C-O, and O-C-C stretches. spectroscopyonline.com

Table 3: Predicted IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch>3000
Vinyl C-HStretch~3020-3080
Ketone C=OStretch~1685 (conjugated)
Ester C=OStretch~1725 (conjugated)
Acrylate C=CStretch~1635
Aromatic C=CStretch~1450-1600
Ester C-OStretch~1100-1300 (multiple bands)

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule. This compound possesses multiple chromophores, including the benzoyl group and the acrylate system. These conjugated systems are expected to give rise to intense π → π* transitions. The carbonyl groups also have lone pairs of electrons, allowing for weaker n → π* transitions. The UV-Vis spectrum provides information on the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For a derivative, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, X-ray analysis revealed that the carbamate (B1207046) and benzoyl planes adopt a nearly perpendicular arrangement. nih.gov A similar analysis of this compound would be expected to show the specific three-dimensional architecture dictated by steric and electronic effects. Furthermore, X-ray crystallography elucidates the supramolecular structure, which is how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of the diisopropylcarbamate derivative, weak C-H···O hydrogen bonds link the molecules into infinite helical chains. nih.gov A similar investigation of this compound would likely reveal a complex network of intermolecular interactions that define its solid-state properties.

Advanced Mass Spectrometry Techniques for Polymer Characterization and Impurity Analysis (e.g., MALDI-MS, GC-MS, UPLC-MS)

Advanced mass spectrometry (MS) techniques are indispensable for the comprehensive characterization of polymers derived from this compound. nih.gov These methods provide detailed molecular-level information, enabling the elucidation of polymer structure, molecular weight distribution, and the identification of trace-level impurities that can significantly impact material properties. nih.govlcms.cz Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offer complementary information crucial for both research and quality control.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI-MS is a powerful soft ionization technique used for the analysis of large, non-volatile molecules like synthetic polymers. rsc.org It allows for the precise determination of absolute molecular weights and molecular weight distributions (MWD), which is a significant advantage over traditional methods that provide average properties of the entire sample. lcms.czwaters.com

In the context of polyacrylates, MALDI-MS provides critical insights into:

Molecular Weight and Polydispersity: The technique generates a spectrum showing a distribution of polymer chains, each differing by the mass of a single monomer unit (266.29 g/mol for this compound). From this distribution, key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated. nih.govtytlabs.co.jp

End-Group Analysis: High-resolution MALDI-MS can resolve the masses of the polymer chains with sufficient accuracy to identify the chemical structures of the end groups, which are determined by the initiators and termination pathways of the polymerization process. rsc.orgscience.eus

Polymer Architecture: Tandem mass spectrometry (MS/MS) techniques, such as MALDI-LID-ToF/ToF (Laser Induced Dissociation), can be used to fragment specific polymer ions. rsc.org The resulting fragmentation patterns provide detailed information about the polymer's backbone connectivity and monomer sequence in copolymers. lcms.czrsc.org

The success of a MALDI-MS analysis is highly dependent on the proper selection of a matrix and a cationizing agent. The matrix, typically a small organic molecule that absorbs the laser energy, co-crystallizes with the polymer, facilitating its desorption and ionization. For polyacrylates, common matrices include dithranol and trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). researchgate.net Cationizing agents, such as sodium or silver salts, are added to promote the formation of stable polymer ions. tytlabs.co.jpfree.fr

Table 1: Typical Parameters for MALDI-MS Analysis of Polyacrylates

ParameterDescriptionTypical Selection/ValueRationale
Technique MALDI-Time-of-Flight (TOF) MSProvides a broad mass range suitable for polydisperse polymers. nih.gov
Matrix Organic compound that absorbs laser energyDithranol, DCTB, HABAEfficiently transfers energy to the analyte, promoting soft ionization. researchgate.net
Cationizing Agent Salt added to promote ion formationSodium Iodide (NaI), Silver Trifluoroacetate (AgTFA)Polyacrylates readily form adducts with alkali metals or silver ions. tytlabs.co.jpfree.fr
Analysis Mode Tandem MS (MS/MS or LID)Used for detailed structural elucidation of specific polymer chains. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it an ideal technique for impurity profiling in polymer synthesis. It is particularly effective for the identification and quantification of residual monomers, solvents, and side-products from the synthesis of this compound. nih.govchromatographyonline.com

A typical GC-MS method involves extracting the impurities from the polymer matrix, often using a solvent followed by precipitation of the polymer or direct headspace analysis. nih.govresearchgate.net The extracted analytes are then separated on a chromatographic column (e.g., DB-WAX) before being detected by the mass spectrometer. nih.govresearchgate.net The high sensitivity and specificity of GC-MS, especially in selected ion monitoring (SIM) mode, allow for the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. chromatographyonline.com

Research has demonstrated robust GC-MS methods for quantifying a range of acrylate monomers that could be potential impurities. These methods show excellent linearity, recovery, and low limits of quantification (LOQ). nih.govchrom-china.com

Table 2: Performance Data for GC-MS Analysis of Residual Acrylate Monomers

AnalyteLimit of Quantification (LOQ) (mg/kg)Recovery Range (%)Reference
Methyl Acrylate1-384.4 - 108.6 nih.gov
Ethyl Acrylate1-384.4 - 108.6 nih.gov
n-Butyl Acrylate1-384.4 - 108.6 nih.gov
Methyl Methacrylate (B99206)1-384.4 - 108.6 nih.gov
Acrylic Acid10-5084.4 - 108.6 nih.gov
Styrene (B11656)1-384.4 - 108.6 nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high-efficiency separation of UPLC with the detection power of mass spectrometry, offering a versatile platform for analyzing a wide range of compounds, from monomers to oligomers and polymers. researchgate.netnih.gov This technique is particularly valuable for analyzing non-volatile or thermally labile compounds that are not amenable to GC-MS. acs.org

For the analysis of this compound and its derivatives, UPLC-MS can be applied to:

High-Resolution Polymer Characterization: When coupled with high-resolution mass analyzers like Orbitrap or TOF, LC-MS can provide exact mass measurements of oligomers. acs.org This accuracy allows for the unambiguous determination of elemental compositions for end groups and repeating units, and can even distinguish between isobaric species (molecules with the same nominal mass but different elemental formulas). acs.org

Impurity and Degradant Analysis: UPLC-MS is highly effective for detecting and quantifying non-volatile impurities such as unreacted benzoin (B196080), acryloyl chloride, or various oligomeric side-products. It has been successfully used to detect trace levels of acrylate compounds in complex matrices. researchgate.netnih.gov Methods have been developed with limits of detection in the nanogram per gram (ng/g) range. nih.gov

Table 3: Performance Data for UPLC-MS Analysis of Acrylate Monomers

AnalyteLimit of Detection (LOD) (ng/g)Matrix/SimulantReference
Ethylene Glycol Dimethacrylate (EGDM)0.1 - 0.2EtOH 10%, HAc 3%, EtOH 20% nih.gov
Triethylene Glycol Diacrylate (TEGDA)1.9 - 2.3EtOH 10%, HAc 3%, EtOH 20% nih.gov
Trimethylolpropane Triacrylate (TMPTA)0.1 - 0.2EtOH 10%, HAc 3%, EtOH 20% nih.gov
Pentaerythritol Triacrylate (PETA)1.2 - 1.6EtOH 10%, HAc 3%, EtOH 20% nih.gov

Computational Chemistry and Theoretical Modeling of 2 Oxo 1,2 Diphenylethyl Acrylate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules based on their electronic structure. For 2-Oxo-1,2-diphenylethyl acrylate (B77674), these calculations can reveal critical information about its stability, reactivity, and spectral properties.

Electronic Structure and Reactivity: DFT calculations are used to determine the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is crucial for predicting reactivity. For instance, the acrylate group (C=C-C=O) is an electron-poor region, making it susceptible to nucleophilic attack, a key step in certain polymerization processes. The carbonyl and ester groups possess high electron density on the oxygen atoms, indicating their potential as hydrogen bond acceptors. The bulky 1,2-diphenylethyl substituent, with its two phenyl rings, significantly influences the electronic properties through steric and electronic effects.

While specific DFT studies on 2-Oxo-1,2-diphenylethyl acrylate are not widely published, analysis of similar acrylate molecules provides a model for what to expect. Studies on methyl acrylate and 2-ethylhexyl acrylate using DFT have successfully mapped their molecular orbitals (HOMO and LUMO) to understand their reactivity. acs.orgresearchgate.net For this compound, the HOMO would likely be located on the phenyl rings and the C=C double bond, while the LUMO would be centered on the acrylate's carbonyl group and C=C bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Spectroscopic Predictions: DFT methods are also highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the molecule's various bonds, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral bands to vibrational modes. For example, a DFT study on 2-ethylhexyl acrylate accurately assigned its experimental infrared spectrum by calculating the frequencies for its different conformers (s-cis and s-trans). researchgate.net A similar approach for this compound would predict characteristic stretching frequencies for its C=O (carbonyl), C=O (ester), C=C, and C-O bonds, aiding in its experimental identification.

Table 1: Predicted Spectroscopic Features of this compound (Based on Analogous Compounds)
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Analogue
C=O (Ketone)Stretching~1680-1700General Ketones
C=O (Ester)Stretching~1720-1740Acrylates researchgate.net
C=C (Alkenyl)Stretching~1630-1640Acrylates researchgate.net
C-O (Ester)Stretching~1150-1250Acrylates researchgate.net
C-H (Aromatic)Stretching~3000-3100Aromatic Compounds

Molecular Mechanics (MM3) and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for electronic properties, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and intermolecular interactions of a flexible molecule like this compound.

A crystallographic study of a closely related compound, 2-oxo-1,2-diphenylethyl diisopropylcarbamate, revealed that the benzoyl group and the adjacent functional group adopt a nearly perpendicular arrangement, with dihedral angles around 76-77°. nih.gov This is likely due to the steric hindrance from the bulky phenyl groups. An MM3 or MD simulation of this compound would be expected to yield similar results, predicting a non-planar structure to minimize steric clash between the phenyl rings and the acrylate group.

Intermolecular Interactions: Molecular dynamics simulations model the movement of atoms and molecules over time, providing insights into how molecules interact with each other in a condensed phase (liquid or solid). For this compound, MD simulations could predict how molecules pack in a crystal lattice or how they behave in a solvent. These simulations can quantify non-covalent interactions such as van der Waals forces and hydrogen bonds. In the crystal structure of the carbamate (B1207046) analogue, weak C—H⋯O hydrogen bonds were identified as key interactions governing the formation of helical chains. nih.gov MD simulations of this compound would likely reveal similar C—H⋯O interactions between the phenyl C-H groups and the oxygen atoms of the carbonyl and ester functions, which would be critical for understanding its physical properties like melting point and solubility.

Table 2: Computed Physical Properties of this compound
PropertyValueMethod
Molecular Weight266.29 g/molComputed by PubChem nih.gov
XLogP3-AA3.8Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count0Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count3Computed by Cactvs nih.gov
Rotatable Bond Count5Computed by Cactvs nih.gov
Polar Surface Area43.4 ŲComputed by Cactvs nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is invaluable for mapping the detailed pathways of chemical reactions. By calculating the energy of the system along a reaction coordinate, researchers can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate.

For this compound, a key reaction is free-radical polymerization. Computational methods can elucidate the mechanism of this process step-by-step:

Initiation: Modeling the decomposition of a radical initiator and its subsequent addition across the acrylate C=C double bond.

Propagation: Calculating the activation energy for the addition of the newly formed radical to another monomer molecule. This involves locating the transition state for the C-C bond formation.

Termination: Investigating the pathways by which two growing polymer chains react to end the polymerization.

A computational study on the polymerization of methyl methacrylate (B99206) and methyl acrylate used DFT to explicitly model the addition of monomeric, dimeric, and trimeric radicals. acs.org This approach allowed for the calculation of activation energies and reaction enthalpies for both self-propagation and cross-propagation, providing a deep understanding of the reaction mechanism. acs.org A similar investigation into this compound would need to account for the significant steric hindrance presented by the diphenylethyl group, which would likely increase the activation energy for the propagation step compared to smaller acrylates.

Prediction and Optimization of Polymerization Kinetics and Thermodynamics

Thermodynamics: Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization can also be computed. These values determine whether a polymerization reaction is favorable and at what temperatures it can occur. Polymerization is typically an exothermic process (negative ΔH). The change from many small monomer molecules to one large polymer chain results in a decrease in entropy (negative ΔS). This leads to the concept of a "ceiling temperature" (Tc = ΔH/ΔS), above which polymerization is no longer thermodynamically favorable. Computational models can predict this ceiling temperature, which is a critical parameter for both the synthesis and application of polymers derived from this compound.

Material Science Applications and Engineering Implications Non Clinical

Application in UV-Curable Coatings and Paints

In the realm of coatings and paints, 2-Oxo-1,2-diphenylethyl acrylate (B77674), also known by the trade name VICURE 25, is utilized as an efficient UV radical photoinitiator. seqens.com Its incorporation into formulations for paints, coatings, and UV-curable inks allows for rapid curing upon exposure to ultraviolet light. This process, known as UV curing, offers significant advantages over traditional thermal curing methods, including increased production speed and reduced energy consumption. bgsu.edunih.gov

The compound's high molecular weight contributes to low volatility and reduced odor in the final products, addressing common concerns in the coatings industry. seqens.com As a benzoin (B196080) derivative, it belongs to a class of photoinitiators known for their ability to initiate polymerization through a cleavage-type mechanism (Norrish Type I), where the molecule breaks down into free radicals upon light absorption. longchangchemical.comresearchgate.net These free radicals then initiate the crosslinking of acrylate monomers, leading to the formation of a durable, solid film. wikipedia.org

Table 1: Properties of 2-Oxo-1,2-diphenylethyl acrylate (VICURE 25) Relevant to Coatings

PropertyValue/DescriptionSignificance in Coatings
Chemical Name This compoundFoundation of its photoreactive properties.
Synonym Benzoin acrylateCommon industry name. seqens.com
CAS Number 18994-98-4Unique identifier for the chemical substance. seqens.com
Molecular Formula C17H14O3Defines the elemental composition. seqens.com
Appearance PowderForm in which it is supplied and used in formulations. seqens.com
Purity ≥ 98%High purity ensures consistent and reliable performance. seqens.com
Maximum Absorbance 250 nmWavelength at which it is most effective at initiating polymerization. seqens.com
Key Feature Copolymerizable double bondAllows it to become part of the polymer backbone, enhancing stability. seqens.com
Advantages High molecular weight, low volatility, reduced odorImproves the safety and handling of coating formulations and the final product characteristics. seqens.com

Utilization in Adhesives and Sealants for Enhanced Performance

The utility of this compound extends to the formulation of high-performance adhesives and sealants. Its role as a photoinitiator is critical in the development of UV-curable adhesives, which offer rapid bonding and curing times. A notable application is in the creation of pressure-sensitive adhesive electrolytes, where it is used to initiate polymerization in a UV tunnel at wavelengths between 300 and 400 nm.

The efficiency of photoinitiators is a crucial factor in the performance of adhesives, particularly in demanding applications like dental adhesives. tandfonline.comresearchcommons.orgesstechinc.comcomindex.es While not directly studied, the principles governing the performance of photoinitiators in these systems are relevant. The choice of photoinitiator can significantly impact the degree of conversion of monomers to polymers, which in turn affects the mechanical properties and durability of the adhesive bond. comindex.es Multifunctional photoinitiators can lead to a better balance of tack, adhesion, and cohesion in pressure-sensitive adhesives. bgsu.edu

Photopatterning and Microfabrication in Advanced Materials

While direct applications of this compound in photopatterning and microfabrication are not extensively documented, its function as a photoinitiator suggests significant potential in these fields. Photoinitiators are fundamental components of photoresists, materials used to create patterns on substrates in processes like photolithography. google.com The photoinitiator absorbs light energy to generate active species that induce a chemical change in the resin, leading to the formation of a patterned structure. google.com

Benzoin-based photoinitiators have been explored for their utility in photolithographic patterning. nih.gov The ability to control the curing process with spatial and temporal precision using light is the cornerstone of microfabrication. The development of photoinitiators with specific absorption characteristics is crucial for achieving high-resolution patterns. google.com Given its defined maximum absorbance, this compound could potentially be employed in such applications where precise curing is required.

Development of High-Performance Polymeric Composites and Films

The crosslinking of multifunctional acrylate monomers is a key strategy in the development of high-performance polymeric composites and films with enhanced mechanical and thermal properties. mdpi.comnih.gov this compound, as a photoinitiator for such monomers, plays an important role in this process. seqens.com By initiating the polymerization of multifunctional acrylates, it helps to create a densely crosslinked polymer network, which is the foundation of robust composite materials. mdpi.com

The properties of the final composite, such as stiffness, strength, and thermal stability, are directly related to the efficiency of the curing process and the crosslink density of the polymer matrix. nih.gov The use of frontal polymerization, a rapid curing technique, has been shown to produce high-performance thermoset polymers and composites with mechanical properties comparable to those cured by conventional methods. nih.gov This highlights the importance of efficient initiator systems in advanced manufacturing processes.

Integration into Responsive Materials Systems

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli, such as light. specificpolymers.com The integration of photoinitiators like this compound is fundamental to the creation of photoresponsive polymer systems. These systems often rely on the photopolymerization of monomers to create networks that can exhibit changes in shape, adhesion, or other properties upon light exposure. specificpolymers.comnih.govnih.gov

For example, photoresponsive polymers can be synthesized by incorporating photochromic molecules, such as azobenzene, into a polymer network. nih.gov The curing of these networks is initiated by a photoinitiator. While specific studies incorporating this compound into responsive systems are not prevalent, its role as a UV-activated initiator makes it a candidate for such applications. The ability to trigger polymerization with light is the enabling technology for creating a wide range of functional and dynamic materials.

Future Directions and Emerging Research Avenues for 2 Oxo 1,2 Diphenylethyl Acrylate

Development of Novel Derivatives with Enhanced Reactivity or Specific Functionalities

A primary area of future research will undoubtedly focus on the synthesis of novel derivatives of 2-oxo-1,2-diphenylethyl acrylate (B77674). By chemically modifying its core structure, researchers can aim to enhance its reactivity or introduce specific functionalities tailored for a variety of applications.

Enhanced Reactivity: The inherent reactivity of the acrylate group is a key feature of this molecule. Future research could explore the introduction of electron-withdrawing or electron-donating groups to the phenyl rings to modulate the reactivity of the acrylate double bond. This could lead to monomers with tailored polymerization kinetics, which is crucial for applications requiring precise control over polymer formation.

Introduction of Specific Functionalities: The phenyl rings of the benzoin (B196080) moiety offer ideal sites for the introduction of various functional groups. For instance, the incorporation of hydroxyl, amino, or carboxylic acid groups could enhance the hydrophilicity and biodegradability of the resulting polymers. Furthermore, the attachment of fluorescent dyes or other photoactive molecules could lead to the development of advanced materials for optical and electronic applications. A recent study on the synthesis of novel acrylate derivatives has demonstrated the potential of this approach, where the introduction of specific functional groups led to compounds with significant biological activity. While not directly involving 2-oxo-1,2-diphenylethyl acrylate, this research highlights the promise of functionalization in creating high-value materials.

A summary of potential functional groups and their expected impact on the properties of this compound derivatives is presented in the table below.

Functional Group Potential Impact on Properties Potential Applications
Hydroxyl (-OH)Increased hydrophilicity, potential for further reactionsHydrogels, biocompatible materials
Amino (-NH2)Increased polarity, potential for cross-linkingAdhesives, coatings
Carboxylic Acid (-COOH)pH-responsive behavior, improved adhesionSmart polymers, dental materials
Halogens (-F, -Cl, -Br)Modified electronic properties, flame retardancyElectronic components, flame-retardant polymers
Alkoxy (-OR)Increased solubility in organic solvents, altered refractive indexOptical polymers, specialty coatings

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely focus on developing more sustainable synthetic routes and applications.

Greener Synthesis: The traditional synthesis of acrylate esters often involves the use of hazardous reagents and solvents. Future research could focus on developing catalytic methods that utilize greener alternatives. For example, the use of enzyme-catalyzed reactions could offer a more environmentally benign route to this compound. The synthesis of benzoin derivatives, a key structural component of this compound, has been achieved using greener methods, such as using thiamine (B1217682) as a catalyst instead of toxic cyanides. nih.govresearchgate.net The application of similar principles to the synthesis of this compound could significantly reduce its environmental footprint.

Sustainable Applications: The development of polymers from this compound that are biodegradable or can be easily recycled would be a significant step towards sustainability. The inherent photoreactivity of the benzoin group could be harnessed to develop photo-degradable polymers, which would break down into smaller, less harmful molecules upon exposure to light.

Integration with Advanced Additive Manufacturing Technologies

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. The photopolymerization of acrylate-based resins is a key technology in this field. nih.govnih.gov The unique properties of this compound make it a promising candidate for the development of novel photopolymer resins for 3D printing.

High-Resolution Printing: The bulky benzoin group in this compound could potentially lead to polymers with high glass transition temperatures and improved thermal stability. This could enable the 3D printing of objects with higher resolution and better mechanical properties than what is currently achievable with standard acrylate resins.

Functional Materials: The ability to introduce various functionalities into the this compound molecule, as discussed in section 8.1, opens up the possibility of 3D printing functional materials. For example, by incorporating conductive moieties, it may be possible to print electronic circuits directly. Similarly, the inclusion of bioactive groups could lead to the fabrication of customized biomedical implants and scaffolds. Research on vanillin (B372448) acrylate-based resins for optical 3D printing has shown the potential of using functionalized bio-based monomers to create materials with desirable properties, such as antimicrobial activity.

Exploration of New Catalytic Systems for Controlled Synthesis and Polymerization

The development of new catalytic systems will be crucial for the controlled synthesis and polymerization of this compound.

Controlled Synthesis: As mentioned in section 8.2, catalytic methods are key to developing greener synthetic routes. Research into novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to more efficient and selective syntheses of this monomer. A study on the catalytic synthesis of acrylates from CO2 and alkenes highlights the ongoing effort to find sustainable catalytic routes for acrylate production.

Controlled Polymerization: The ability to control the polymerization process is essential for tailoring the properties of the resulting polymers. Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization could be explored for the controlled polymerization of this compound. This would allow for the synthesis of polymers with well-defined architectures, such as block copolymers and star polymers, which could have a wide range of advanced applications. The use of visible light-mediated controlled radical polymerization of acrylates has been shown to be a robust method for producing well-defined polymers.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full realization of the potential of this compound will require a multidisciplinary approach, with collaboration between chemists, materials scientists, and engineers.

Chemistry: Chemists will play a crucial role in developing new synthetic routes to this compound and its derivatives, as well as in understanding the fundamental chemistry of its polymerization.

Materials Science: Materials scientists will be responsible for characterizing the properties of the polymers derived from this monomer and for developing new materials with tailored functionalities. This will involve a deep understanding of structure-property relationships in these materials.

Engineering: Engineers will be tasked with developing applications for these new materials, for example, in the design and fabrication of new devices for electronics, photonics, and biomedicine. The integration of these materials into advanced manufacturing processes, such as 3D printing, will be a key area of focus.

The convergence of these disciplines will be essential for translating the fundamental scientific discoveries related to this compound into real-world technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Oxo-1,2-diphenylethyl acrylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves the Ru-catalyzed acylation of 1,2-azido alcohols (e.g., 2-azido-1,2-diphenylethanol) with acyl donors like acetic anhydride. Optimization includes adjusting catalyst loading (e.g., ruthenium catalyst1 in ) and stoichiometric ratios. For example, using 1.1 equivalents of 3,5-bis(trifluoromethyl)benzoyl chloride with DMAP and Et3N in DCM achieved 98% yield in a related synthesis . Purification via SiO2 chromatography with petroleum ether/ethyl acetate gradients is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives, and what key spectral features should researchers observe?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear as multiplets (δ 7.20–7.97), while the carbonyl carbon (C=O) resonates near δ 192.7 .
  • FT-IR : Strong absorption bands at ~1752 cm⁻¹ (ester C=O) and ~1696 cm⁻¹ (ketone C=O) confirm functional groups .
  • Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 71.69% calculated vs. 71.63% observed) to validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Ru-catalyzed reactions involving 2-Oxo-1,2-diphenylethyl derivatives (e.g., 55% vs. 98%)?

  • Methodological Answer : Discrepancies may arise from differences in reaction parameters:

  • Catalyst Activity : Use freshly prepared Ru catalysts to avoid deactivation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance acylation efficiency compared to non-polar alternatives .
  • Reaction Monitoring : Employ TLC or in situ NMR to track intermediate N–H imines, ensuring complete conversion before workup .

Q. What mechanistic insights explain the formation of α-amido ketones versus other products in Ru-catalyzed reactions of 2-Oxo-1,2-diphenylethyl derivatives?

  • Methodological Answer : The reaction proceeds via:

Azide Reduction : Ru catalysts convert azides to N–H imines .

Acyl Transfer : Acyl donors (e.g., acetic anhydride) selectively acylate the imine nitrogen, forming α-amido ketones. Competing pathways (e.g., O-acylation) are suppressed by steric hindrance from the diphenylethyl backbone .

Q. How does the crystal packing environment influence the stability and reactivity of this compound derivatives?

  • Methodological Answer : X-ray crystallography (e.g., monoclinic C2/c system in ) reveals:

  • Hydrogen Bonding : Intermolecular C=O···H–N interactions stabilize the lattice, reducing susceptibility to hydrolysis .
  • Conformational Rigidity : The dihedral angle between phenyl rings (e.g., 87.5° in ) affects steric accessibility for further reactions .

Q. How should researchers address discrepancies in elemental analysis data for this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize samples to remove residual solvents or byproducts .
  • Calibration Checks : Validate instrumentation with certified reference standards (e.g., NIST-traceable materials) .
  • Alternative Techniques : Use HRMS (e.g., EI-HRMS in ) to cross-verify molecular formulas .

Q. How can structural modifications of this compound enhance biological activity in therapeutic agents?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to improve metabolic stability .
  • SAR Studies : Test derivatives (e.g., pyrazine-2-carboxylate in ) against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • In Silico Modeling : Use docking simulations to predict binding affinities for rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.